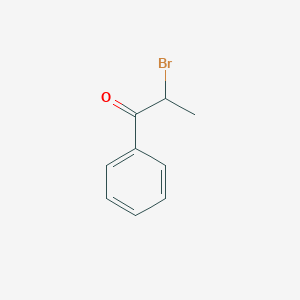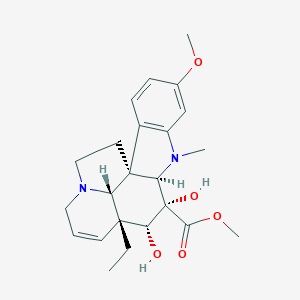
Deacetylvindoline
Vue d'ensemble
Description
Deacetylvindoline is a compound derived from vindoline, which is a major alkaloid found in the plant Catharanthus roseus. Vindoline itself is recognized for its anti-cancer properties and serves as a precursor for the synthesis of other indole alkaloids. The process of deacetylation transforms vindoline into this compound, which has been observed in cell suspension cultures of C. roseus. This indicates that even though alkaloid biosynthesis is not typical in plant callus cultures, the capability to convert vindoline to this compound exists within the tissue of this plant .
Synthesis Analysis
The synthesis of this compound involves the enzymatic action of acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, which is a key enzyme in the biosynthesis of vindoline. This enzyme has been isolated from the leaves of C. roseus and purified through a series of chromatographic steps. The enzyme exhibits kinetic properties that are crucial for the acetylation process, which is the final step in vindoline biosynthesis. Interestingly, multiple forms of the acetyl-transferase enzyme have been identified, each consisting of two subunits .
Molecular Structure Analysis
The molecular structure of this compound has been further explored through its reaction with thionyl chloride. This reaction yields a complex hexacyclic compound, specifically 6,10-dichloro-6,17-epithio-11-methoxy-1-methyltabersonine, as a single product. The structure of this product was elucidated using various nuclear magnetic resonance (NMR) techniques and mass spectrometry. The proposed mechanism for this transformation is complex and has been tentatively suggested based on the experimental data .
Chemical Reactions Analysis
This compound undergoes a notable chemical reaction when treated with thionyl chloride. This reaction is significant as it does not produce a mixture of products but rather a single compound in a moderate yield of 43.5%. The reaction leads to the formation of a hexacyclic structure that is quite distinct from the starting material, indicating a substantial transformation. The reaction mechanism, while not fully understood, has been tentatively proposed based on the structural data obtained from NMR and mass spectrometry experiments .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies do give insight into the compound's reactivity and role in biosynthesis. The enzyme responsible for its acetylation has been characterized, suggesting that this compound is a substrate for this enzyme, which implies certain chemical properties such as the presence of an acetyl group that can be transferred. The reaction with thionyl chloride also reveals that this compound can participate in complex chemical transformations, leading to structurally intricate products .
Applications De Recherche Scientifique
Enzyme Characterization and Biosynthesis
- Purification and Characterization of Acetylcoenzyme A: Deacetylvindoline 4-O-Acetyltransferase: this compound plays a crucial role in vindoline biosynthesis in Catharanthus roseus. The enzyme responsible for this process, acetylcoenzyme A:this compound 4-O-acetyltransferase (DAT), has been isolated and characterized, revealing its kinetic properties and inhibition factors (Power, Kurz, & De Luca, 1990).
- Enzyme Specificity in Vindoline Biosynthesis: Research on another enzyme, acetyl-CoA: 17-O-deacetylvindoline 17-O-acetyltransferase, shows specificity towards different substrates in the biosynthesis of vindoline, indicating a complex enzymatic control in the biosynthetic pathway (Fahn, Gundlach, Deus-Neumann, & Stöckigt, 1985).
Gene Regulation and Expression
- Functional Analysis of this compound-4-O-Acetyltransferase Gene Promoter: The DAT gene promoter in Madagascar periwinkle is involved in the regulation of gene expression, impacting the biosynthesis of vindoline. This study provides insights into the molecular mechanisms controlling this process (Wang et al., 2010).
Transformation and Application in Medicine
- Microbial Transformation of Vindoline: Research shows that microbial transformation of vindoline by certain fungi results in the production of this compound, highlighting a potential method for the biosynthesis of this compound for therapeutic applications (Atta‐ur‐ Rahman et al., 1998).
Light Regulation in Biosynthesis
- Light-Regulation of Vindoline Biosynthesis: Studies indicate that phytochrome, a light-sensitive protein, is involved in regulating the biosynthesis of vindoline in Catharanthus, suggesting the impact of environmental factors on the production of this compound (Aerts & De Luca, 1992).
Orientations Futures
The rapid development of modern synthetic biology tools has facilitated the engineering of living organisms to allow them to manufacture plant natural products . Herein, we highlight the advances of strategies to engineer more robust systems for increased production of plant-based chemicals with medicinal value in non-native systems, including in yeast and tobacco plants . Success in engineering these platforms will ultimately provide more access to plant-based medicines .
Mécanisme D'action
Target of Action
Deacetylvindoline, also known as Desacetyl Vindoline, is a terpene indole alkaloid produced by the plant Catharanthus roseus . The primary targets of this compound are the enzymes deacetoxyvindoline 4-hydroxylase (D4H) and this compound O-acetyltransferase (DAT) . These enzymes play a crucial role in the biosynthesis of vindoline, a precursor for the formation of the pharmacologically valuable bisindole alkaloid vinblastine .
Mode of Action
This compound is the product of a hydroxylation of desacetoxyvindoline by D4H . It then acts as a substrate for DAT, which acetylates a hydroxy group to form vindoline . This interaction with its targets results in the formation of vindoline, a key intermediate in the biosynthesis of vinblastine .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the terpenoid indole alkaloid (TIA) biosynthesis pathway . This compound is a critical intermediate in this pathway, and its conversion to vindoline by DAT represents one of the final steps in the biosynthesis of vinblastine . The regulation of this pathway is complex and involves a network of transcription factors that fine-tune the expression of rate-limiting enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of vindoline, a key intermediate in the biosynthesis of vinblastine . This process is regulated by differential DNA methylation in the promoter and coding regions of the DAT gene . The upregulation of the DAT gene expression correlates with changes observed in DNA methylation .
Action Environment
The action of this compound and its efficacy can be influenced by various environmental factors. Transcription factors function independently or in response to environmental stimuli, fine-tuning terpenoid accumulation through regulating rate-limiting enzyme expression . Moreover, environmental factors can trigger changes in gene expression at the transcriptional and posttranscriptional levels, affecting the biosynthesis of terpenoid indole alkaloids .
Propriétés
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-21-9-6-11-25-12-10-22(17(21)25)15-8-7-14(29-3)13-16(15)24(2)18(22)23(28,19(21)26)20(27)30-4/h6-9,13,17-19,26,28H,5,10-12H2,1-4H3/t17-,18+,19+,21+,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMPOJNYNVYLA-PEGGBQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032208 | |
| Record name | Deacetylvindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3633-92-9 | |
| Record name | Aspidospermidine-3-carboxylic acid, 6,7-didehydro-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2β,3β,4β,5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylvindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylvindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deacetylvindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLVINDOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ETH7DXT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which enzyme catalyzes the final step in vindoline biosynthesis, converting deacetylvindoline to vindoline?
A1: The enzyme acetyl-coenzyme A-deacetylvindoline-4-O-acetyltransferase (DAT) catalyzes the final step in vindoline biosynthesis by transferring an acetyl group from acetyl-coenzyme A to this compound. [, , , ]
Q2: What implications does the cellular compartmentalization of vindoline biosynthesis have?
A3: The spatial separation of biosynthetic steps necessitates the intercellular transport of pathway intermediates, likely including this compound. This complexity poses a challenge for producing vindoline in cell cultures. []
Q3: How does light affect the expression of genes involved in vindoline biosynthesis, particularly DAT?
A4: Studies have shown that light exposure can influence the expression of genes involved in vindoline biosynthesis. For example, DAT expression is typically higher in light-adapted Catharanthus roseus hairy root cultures compared to dark-grown controls. [] This suggests that light may play a regulatory role in vindoline biosynthesis.
Q4: What other factors can influence DAT gene expression and vindoline accumulation?
A4: Besides light, other factors influencing DAT expression and vindoline accumulation include:
- Elicitors: Treatment with chitooligosaccharides, particularly those with a molecular weight of 3 kDa, enhanced vindoline and catharanthine accumulation, alongside increased expression of DAT and other related genes like ORCA3, SLS, and STR. []
- Stress: Abiotic stresses like drought and salinity can significantly increase the expression of D4H (desacetoxyvindoline-4-hydroxylase) and DAT, leading to higher vindoline and vinblastine accumulation. []
- Polyploidy: Tetraploid callus cultures of Catharanthus roseus showed higher vindoline accumulation compared to diploid cultures, potentially due to increased chlorophyll content or altered chloroplast development. These cultures also accumulated this compound, suggesting a possible bottleneck at the DAT step. []
Q5: Is there evidence suggesting that the DAT gene is regulated by DNA methylation?
A6: While not fully elucidated, some studies indicate a potential role for DNA methylation in regulating DAT gene expression in Catharanthus roseus. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C(20)H(24)N(2)O(2), and its molecular weight is 324.42 g/mol.
Q7: What are some spectroscopic techniques used to characterize this compound?
A7: Researchers utilize various spectroscopic techniques to characterize this compound:
- NMR Spectroscopy: (1H and 13C NMR) provides detailed structural information, including the position of functional groups and stereochemistry. []
- Mass Spectrometry: Offers insights into the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
Q8: Can this compound be produced through microbial transformation?
A9: Yes, microbial transformation of vindoline by fungi like Aspergillus niger, Fusarium lini, and Fusarium monolinum can yield this compound. [] This highlights the potential of microbial biotransformation for producing valuable intermediates in alkaloid biosynthesis.
Q9: Are there any known substitutes for this compound in vindoline biosynthesis?
A9: While this compound is the direct precursor to vindoline in the natural biosynthetic pathway, researchers are exploring alternative substrates for DAT. This could potentially lead to the development of novel vindoline analogs with improved pharmacological properties.
Q10: How can further research on this compound contribute to improving the production of anti-cancer drugs like vinblastine and vincristine?
A10: Future research focusing on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



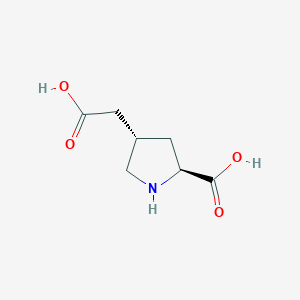

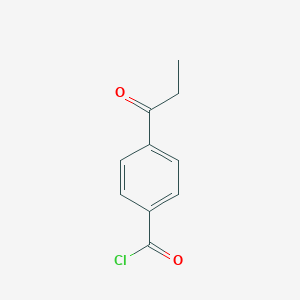
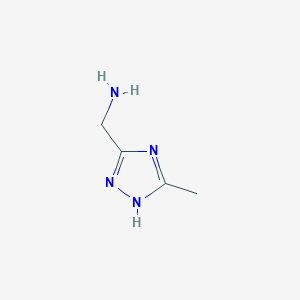
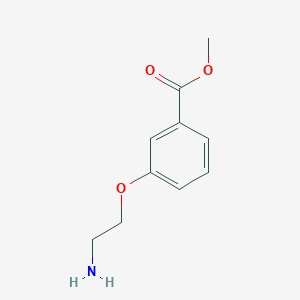

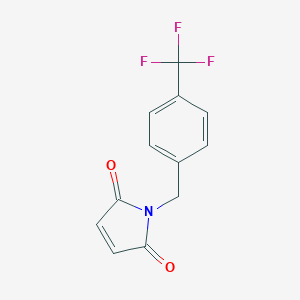
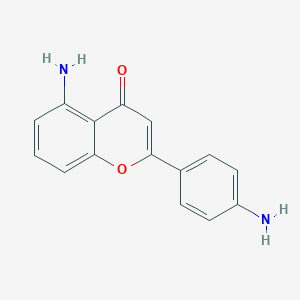


![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)

